molecular formula C11H19FN2O B1475784 (4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 2097950-56-4

(4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B1475784
CAS RN: 2097950-56-4
M. Wt: 214.28 g/mol
InChI Key: UOEIHBGFHDIONA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with nitrogen. The pyrrolidine ring is a common feature in many biologically active compounds . The molecule also contains a piperidine ring, which is a six-membered ring with nitrogen.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Huang et al. (2021) focuses on the synthesis, crystal structure, and density functional theory (DFT) study of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound. These compounds, which are boric acid ester intermediates with benzene rings, underwent a three-step substitution reaction. Their structures were confirmed using various spectroscopic methods and single crystal X-ray diffraction. DFT calculations provided insights into the molecular structures, electrostatic potential, and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Potential Applications

  • Singh and Umemoto (2011) discuss 4-fluoropyrrolidine derivatives as useful synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. They developed a high-yield synthesis method for N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides by double fluorination, which can be converted to various useful intermediates. This showcases the compound's potential in medicinal applications (Singh & Umemoto, 2011).

Nonlinear Optical (NLO) Properties

  • Research on (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone and its nonlinear optical properties was conducted by Revathi et al. (2018). The study synthesized the compound and explored its crystal growth, structural characterization, and NLO properties, demonstrating its potential for opto-electronic applications (Revathi et al., 2018).

Synthesis and Antifungal Activity

  • Lv et al. (2013) synthesized novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives and explored their antifungal activity. The study found promising effects on antifungal activity with certain substituents, highlighting the compound's potential in developing antifungal agents (Lv et al., 2013).

properties

IUPAC Name

(4-fluoropyrrolidin-2-yl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c1-8-2-4-14(5-3-8)11(15)10-6-9(12)7-13-10/h8-10,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEIHBGFHDIONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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